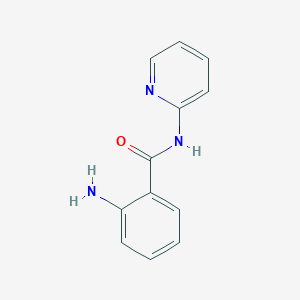

2-Amino-n-pyridin-2-ylbenzamide

Übersicht

Beschreibung

2-Amino-n-pyridin-2-ylbenzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been tested for their in vitro activities against trypanosoma brucei rhodesiense and plasmodium falciparum nf54 . These organisms are causative agents of sleeping sickness and malaria, respectively .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, potentially disrupting the normal functioning of the target organisms .

Biochemical Pathways

Similar compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities, suggesting that they may interfere with the biochemical pathways of these organisms .

Result of Action

Similar compounds have shown quite good antitrypanosomal activity and excellent antiplasmodial activity .

Biochemische Analyse

Biochemical Properties

2-Amino-n-pyridin-2-ylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amide bond formation and cleavage, such as amidases and proteases. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound exerts its effects at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular processes, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At high doses, it can cause toxic or adverse effects, including cell death or tissue damage. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by amino acid transporters or bind to specific proteins that facilitate its distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects .

Biologische Aktivität

2-Amino-n-pyridin-2-ylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a pyridine ring attached to a benzamide moiety. This unique arrangement contributes to its biological activity.

Target Interactions:

The compound has been shown to interact with various enzymes and proteins, influencing biochemical pathways. It exhibits potential antitrypanosomal and antiplasmodial activities, similar to other pyridine derivatives, by disrupting the normal functioning of target organisms like Trypanosoma brucei and Plasmodium falciparum .

Biochemical Pathways:

this compound affects several metabolic pathways, particularly those involving amide bond formation and cleavage. Its interactions with amidases and proteases are crucial for understanding its role in cellular metabolism .

Antiparasitic Activity

Recent studies highlight the compound's efficacy against protozoan parasites. For instance, it has demonstrated significant activity against T. brucei, with mechanisms involving the displacement of essential proteins from DNA binding sites, leading to parasite death .

Table 1: Antiparasitic Activity Data

| Compound | Target Parasite | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | Trypanosoma brucei | 0.010 | |

| N-phenylbenzamide derivative | Leishmania | 0.064 | |

| DNDI-6148 | Chagas disease | Phase I |

Cellular Effects

The compound modulates cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence genes related to cell cycle regulation and apoptosis .

Case Study: Gene Expression Modulation

In laboratory settings, exposure to varying concentrations of this compound resulted in differential expression of genes involved in apoptosis, suggesting a potential role in cancer therapy .

Dosage Effects in Animal Models

Dosage is critical for determining both therapeutic efficacy and toxicity. In animal models, low doses have shown protective effects against oxidative stress, while higher doses led to cytotoxicity. Understanding these effects is essential for developing safe therapeutic protocols .

Metabolic Stability and Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes metabolic transformations that can affect its bioavailability. Studies have shown that modifications to the compound can enhance its metabolic stability without compromising activity .

Table 2: Metabolic Stability Data

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiprotozoal Activity

Recent studies have indicated that derivatives of 2-amino-n-pyridin-2-ylbenzamide exhibit potent antiprotozoal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds act as high mobility group (HMG) box protein displacers, disrupting kinetoplast DNA (kDNA) function, which is crucial for the parasite's survival. The lead compound demonstrated curative effects in mouse models when administered orally, highlighting its potential as a therapeutic agent against kinetoplastid infections .

Glucokinase Activation

Another promising application of this compound is in the development of glucokinase (GK) activators for managing type 2 diabetes mellitus. A series of N-pyridin-2-yl benzamide analogues were synthesized and evaluated for their ability to activate GK. In vitro studies showed that these analogues significantly enhanced GK activity, leading to notable reductions in blood glucose levels in oral glucose tolerance tests conducted on rats. This positions them as potential candidates for oral hypoglycemic agents with minimal side effects .

Biochemical Applications

Enzyme Interaction

this compound has been shown to interact with various enzymes involved in biochemical pathways. For instance, it influences enzyme activities related to amide bond formation and cleavage, such as amidases and proteases. These interactions are essential for understanding its role in metabolic processes and potential therapeutic applications .

Cellular Effects

The compound also affects cellular processes by modulating signaling pathways and gene expression. It has been observed to influence the expression of genes associated with cell cycle regulation and apoptosis, indicating its potential role in cancer therapy .

Synthesis and Structural Studies

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including metal-free conditions that promote C–C bond cleavage. Recent advancements have demonstrated efficient synthetic routes using bimetallic metal-organic frameworks as catalysts, leading to high yields of the desired amide under mild conditions .

Case Studies

Eigenschaften

IUPAC Name |

2-amino-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCOYXQCGOWJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951994 | |

| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29483-72-5 | |

| Record name | 2-Amino-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC124027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.